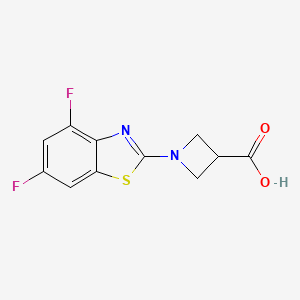

1-(4,6-Difluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

Beschreibung

Classification and nomenclature

1-(4,6-Difluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid belongs to the class of fluorinated heterocyclic compounds, specifically categorized as a benzothiazole-azetidine hybrid molecule. The compound's systematic name reflects its complex structural architecture, beginning with the azetidine ring system as the primary structural backbone, modified by substitution at the nitrogen atom with a difluorinated benzothiazole moiety, and featuring a carboxylic acid group at the 3-position of the azetidine ring. According to chemical classification systems, this compound falls under the broader category of heterocyclic compounds containing multiple heteroatoms, specifically nitrogen, sulfur, oxygen, and fluorine within its molecular structure.

The molecular formula C₁₁H₈F₂N₂O₂S represents a molecular weight of 270.26 grams per mole, with the Chemical Abstracts Service registry number 1283107-98-1 providing unique identification within chemical databases. The compound's Simplified Molecular Input Line Entry System representation O=C(O)C1CN(c2nc3c(F)cc(F)cc3s2)C1 demonstrates the connectivity pattern between the various structural elements, highlighting the direct attachment of the azetidine nitrogen to the 2-position of the benzothiazole ring system.

Within the context of heterocyclic classification schemes, this compound represents a convergence of multiple heterocyclic systems, combining elements from both saturated and aromatic heterocyclic families. The benzothiazole component contributes to the aromatic heterocyclic character, while the azetidine ring provides the saturated heterocyclic functionality, creating a hybrid system with unique chemical and physical properties.

Significance in heterocyclic chemistry

The significance of this compound within heterocyclic chemistry extends beyond its structural novelty to encompass its role as a representative example of modern heterocyclic design principles. Fluorinated heterocycles constitute an important group of organic compounds with rapidly growing applications in medicinal chemistry, agrochemicals production, polymer chemistry, and advanced materials science. The compound exemplifies the contemporary approach to heterocyclic synthesis that emphasizes the strategic incorporation of fluorine atoms to modulate molecular properties while maintaining the fundamental heterocyclic framework.

The dual fluorine substitution pattern at the 4- and 6-positions of the benzothiazole ring represents a particularly significant structural feature, as fluorinated benzothiazoles have demonstrated enhanced biological activities compared to their non-fluorinated counterparts. Research has established that benzothiazole derivatives exhibit a wide range of biological properties including anticancer, antimicrobial, anti-diabetic, anticonvulsant, anti-inflammatory, and antiviral activities. The introduction of fluorine atoms into such systems can dramatically alter their pharmacokinetic properties, metabolic stability, and binding affinity to biological targets.

The azetidine component adds another layer of significance, as four-membered saturated heterocycles containing nitrogen atoms have gained considerable attention in recent years for their applications in medicinal chemistry and organic synthesis. Azetidines represent one of the most important four-membered heterocycles used in organic synthesis, with their reactivity driven by considerable ring strain while maintaining significantly more stability than related aziridines. This stability-reactivity balance translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions.

Relationship to benzothiazole chemistry

The benzothiazole component of this compound establishes its connection to one of the most extensively studied heterocyclic systems in organic chemistry. Benzothiazole is an organosulfur heterocyclic compound that is weakly basic in nature, widely found in bioorganic and medicinal chemistry with extensive applications in drug discovery. The benzothiazole ring system consists of a benzene ring fused to a thiazole ring, creating a bicyclic aromatic system with unique electronic properties derived from the presence of both nitrogen and sulfur heteroatoms.

The relationship between this compound and classical benzothiazole chemistry is characterized by both structural continuity and functional innovation. While maintaining the fundamental benzothiazole core, the compound introduces strategic modifications through fluorine substitution and azetidine attachment that significantly alter its chemical properties. The 4,6-difluoro substitution pattern on the benzothiazole ring represents a specific example of how fluorine atoms can be strategically positioned to influence both electronic distribution and molecular interactions.

Research has demonstrated that benzothiazole derivatives serve as core nuclei in various pharmaceutical compounds, including pramipexole, probenazole, lubeluzole, zopolrestat, ethoxazolamide, and bentaluron. The structural modifications present in this compound represent an evolution of this pharmaceutical relevance, incorporating contemporary design elements such as fluorination and constrained ring systems to potentially enhance biological activity and selectivity.

The electronic effects of fluorine substitution on benzothiazole systems have been extensively studied, revealing that fluorine atoms can significantly influence the electron density distribution throughout the aromatic system. In the case of 4,6-difluoro substitution, the electron-withdrawing nature of fluorine atoms creates regions of reduced electron density that can enhance binding interactions with biological targets while also increasing metabolic stability.

Position within azetidine-carboxylic acid derivatives

This compound occupies a distinctive position within the broader family of azetidine-carboxylic acid derivatives, representing a sophisticated example of how traditional amino acid scaffolds can be modified to create novel chemical entities. Azetidine carboxylic acids are important scaffolds and building blocks for obtaining various biologically active heterocyclic compounds and peptides. The compound's structural architecture places it within the subcategory of 3-substituted azetidine-3-carboxylic acids, which are conformationally constrained analogues of beta-proline.

The historical context of azetidine-carboxylic acid derivatives reveals a rich tradition of research aimed at creating amino acid mimetics with enhanced biological properties. Naturally occurring L-azetidine-2-carboxylic acid, found in sugar beets, serves as a foundation for understanding the biological significance of azetidine-containing molecules. This natural compound functions as a gametocidal agent and inhibitor of collagen synthesis with antiangiogenic properties, establishing the biological relevance of the azetidine carboxylic acid structural motif.

The 3-position substitution pattern in this compound represents a specific structural modification that has gained considerable attention in recent years. Research has demonstrated that 3-substituted azetidine-3-carboxylic acid derivatives can serve as conformationally constrained analogues of beta-amino acids, offering unique advantages in peptide chemistry and drug design. The incorporation of the difluorinated benzothiazole substituent at this position creates a molecule that combines the conformational constraints of the azetidine ring with the electronic properties of the fluorinated aromatic system.

Comparative analysis with other azetidine-carboxylic acid derivatives reveals the unique positioning of this compound within the chemical space of constrained amino acid analogues. The following table illustrates the structural diversity within azetidine-carboxylic acid derivatives:

| Compound Type | Substitution Pattern | Key Structural Features | Biological Relevance |

|---|---|---|---|

| L-azetidine-2-carboxylic acid | 2-position carboxylic acid | Natural amino acid analogue | Collagen synthesis inhibitor |

| 3-aryl-azetidine-3-carboxylic acids | 3-position aryl substitution | Conformationally constrained beta-amino acids | Peptide building blocks |

| 1-(benzothiazol-2-yl)azetidine-3-carboxylic acids | N-benzothiazole substitution | Hybrid heterocyclic systems | Enhanced biological activity |

| 1-(4,6-difluoro-benzothiazol-2-yl)azetidine-3-carboxylic acid | N-difluorobenzothiazole substitution | Fluorinated hybrid system | Optimized pharmacological properties |

Historical development of fluorinated heterocycles

The historical development of fluorinated heterocycles represents one of the most significant advances in organic chemistry over the past six decades, with this compound serving as a contemporary example of this evolving field. The systematic exploration of fluorinated heterocyclic compounds began in earnest during the mid-20th century, driven by the recognition that fluorine atoms could dramatically alter the biological and physical properties of organic molecules. Early work focused primarily on simple fluorinated aromatic systems, but the field has evolved to encompass complex multi-heterocyclic systems with sophisticated substitution patterns.

The development of fluorinated sulfur heterocycles, particularly benzothiazole derivatives, has followed a distinct trajectory within this broader historical context. Initial attempts at direct fluorination of benzothiazole systems often encountered selectivity challenges, leading to the development of more sophisticated synthetic approaches that could achieve regiospecific fluorine incorporation. The evolution toward difluorinated benzothiazole systems represents a natural progression in this field, combining enhanced potency with improved selectivity profiles.

Research has demonstrated that fluorinated heterocycles constitute an important group of organic compounds with rapidly growing applications in medicinal chemistry, agrochemicals production, polymer chemistry, and advanced materials science. The biological utility of fluorinated organic compounds, including sulfur heterocycles such as benzothiazoles, has been extensively documented in recent years. The strategic incorporation of fluorine atoms into heterocyclic systems has become a standard approach for optimizing drug-like properties, including metabolic stability, bioavailability, and target selectivity.

The development of stereoselective fluorination methodologies has opened new possibilities for creating fluorinated heterocycles with precise three-dimensional arrangements. The stereoselective incorporation of fluorine atoms into nitrogen heterocycles can lead to dramatic changes in molecular stability, conformational behavior, hydrogen bonding ability, and basicity. These advances have been particularly important for the development of compounds like this compound, where the spatial arrangement of fluorine atoms can significantly influence biological activity.

Contemporary research in fluorinated heterocycle development has increasingly focused on the combination of multiple heterocyclic systems within single molecular frameworks. This approach, exemplified by compounds that combine benzothiazole and azetidine systems, represents the current frontier in heterocyclic chemistry. The integration of fluorinated aromatic systems with constrained saturated heterocycles creates molecules with unique property profiles that cannot be achieved through traditional single-ring systems.

The following table summarizes key milestones in fluorinated heterocycle development:

| Time Period | Development Milestone | Significance | Representative Examples |

|---|---|---|---|

| 1950s-1960s | Initial fluorinated aromatic heterocycles | Established fundamental fluorine effects | Simple fluoropyridines, fluoroquinolines |

| 1970s-1980s | Regioselective fluorination methods | Controlled substitution patterns | Difluorinated benzothiazoles |

| 1990s-2000s | Stereoselective fluorination | Three-dimensional control | Fluorinated amino acid derivatives |

| 2000s-2010s | Multi-heterocyclic fluorinated systems | Complex molecular architectures | Benzothiazole-azetidine hybrids |

| 2010s-Present | Structure-based fluorinated drug design | Rational optimization | This compound |

Eigenschaften

IUPAC Name |

1-(4,6-difluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2N2O2S/c12-6-1-7(13)9-8(2-6)18-11(14-9)15-3-5(4-15)10(16)17/h1-2,5H,3-4H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQBIHQZVJAWRMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC3=C(C=C(C=C3S2)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemische Analyse

Biochemical Properties

1-(4,6-Difluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context. The nature of these interactions can vary, but they often involve binding to the active site of the enzyme, altering its activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in cell growth and differentiation, leading to changes in cellular behavior. Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their function. This binding can result in changes in gene expression, either upregulating or downregulating the transcription of specific genes. Additionally, it may interact with other cellular components, such as signaling proteins, to modulate cellular responses.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Over time, the compound may undergo degradation, leading to changes in its activity and effectiveness. Studies have shown that its stability can be influenced by various factors, including temperature, pH, and the presence of other chemicals. Long-term exposure to the compound may result in sustained changes in cellular function, which can be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or promoting cell growth. At higher doses, it may cause toxic or adverse effects, including cell death or tissue damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired effect without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, potentially altering metabolic flux and metabolite levels. For example, it may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations. Understanding these interactions is crucial for elucidating the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound may be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes. Once inside the cell, it may localize to specific compartments or organelles, where it can exert its effects. The distribution of the compound within tissues can also influence its overall activity and effectiveness.

Subcellular Localization

The subcellular localization of this compound is critical for its function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism. Understanding its subcellular localization is essential for elucidating its mechanism of action and overall impact on cellular function.

Biologische Aktivität

1-(4,6-Difluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound is characterized by its difluorobenzothiazole moiety, which is known for its diverse pharmacological properties. This article aims to summarize the biological activity of this compound, including its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

- IUPAC Name : this compound

- CAS Number : 1283107-98-1

- Molecular Formula : C11H8F2N2O2S

- Molecular Weight : 270.26 g/mol

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its pharmacological effects.

Efficacy in Preclinical Models

Research has indicated that this compound exhibits significant biological activity in several preclinical models:

- Anti-inflammatory Activity : Studies have shown that the compound can reduce inflammation markers in animal models of acute and chronic inflammation. For instance, it demonstrated efficacy in reducing paw edema in carrageenan-induced inflammation models.

- Analgesic Effects : In pain models such as the thermal hyperalgesia model and the spinal nerve ligation model, the compound has been reported to alleviate pain symptoms significantly. This suggests potential use as a broad-spectrum analgesic agent.

- Antitumor Activity : Although specific studies on its antitumor effects are sparse, compounds with similar scaffolds have shown promise against various cancer cell lines. Future studies may explore its cytotoxic effects against specific cancer types.

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Study 1 : In a study assessing the anti-inflammatory properties of related benzothiazole derivatives, it was found that compounds with similar structures exhibited significant inhibition of pro-inflammatory cytokines (IL-6 and TNF-alpha) in vitro.

- Study 2 : A pharmacokinetic analysis indicated that derivatives of benzothiazole show favorable absorption and distribution characteristics, which could enhance the therapeutic application of this compound.

Data Table: Summary of Biological Activities

Vergleich Mit ähnlichen Verbindungen

Structural Analogs with Modified Benzothiazole Substituents

1-(4,7-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid (CAS 1283109-12-5)

- Structure : Replaces fluorine atoms at positions 4 and 6 with methyl groups.

- Key Differences: Electronic Effects: Methyl groups are electron-donating, reducing the benzothiazole’s electron-deficient character compared to the fluoro-substituted compound. Lipophilicity: Increased hydrophobicity due to methyl groups could enhance membrane permeability but reduce aqueous solubility. Molecular Weight: 262.33 g/mol vs. ~280 g/mol (estimated for the difluoro analog), suggesting subtle pharmacokinetic differences .

1-(5,6-Dimethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid (CAS 1283108-12-2)

- Structure : Features methoxy groups at positions 5 and 4.

- Steric Hindrance: Bulkier substituents may obstruct interactions with deep binding pockets in enzymes or receptors. Metabolic Stability: Methoxy groups are prone to demethylation, whereas fluorine atoms resist metabolic degradation, favoring the difluoro analog’s stability .

Analogs with Modified Azetidine Substituents

1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-ol (CAS 1421498-56-7)

- Structure : Replaces the carboxylic acid with a hydroxyl group.

- Key Differences: Acidity: The hydroxyl group (pKa ~10) is less acidic than the carboxylic acid (pKa ~4-5), altering ionization under physiological conditions. Binding Interactions: Loss of the carboxylic acid’s hydrogen-bonding capacity may reduce affinity for charged or polar targets. Molecular Weight: 242.25 g/mol vs.

tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate (CAS 1126650-66-5)

- Structure : Includes a tert-butoxycarbonyl (Boc) protecting group and hydroxymethyl substituent.

- Key Differences :

Pharmacologically Active Analogs from Patent Literature

Example 1 (Patent Journal, 2024)

2-{6-[(1,3-Benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid

- Structure: Combines benzothiazole with a tetrahydroquinoline-thiazole system.

- Key Differences: Complexity: The extended π-system and additional nitrogen atoms may enhance DNA intercalation or kinase inhibition. Solubility: The tetrahydroquinoline moiety increases hydrophobicity, likely reducing solubility compared to the azetidine-carboxylic acid analog .

Example 24 (Patent Journal, 2024)

3-{1-[(Adamantan-1-yl)methyl]-5-methyl-1H-pyrazol-4-yl}-6-{3-[(1,3-benzothiazol-2-yl)amino]...pyridine-2-carboxylic acid

- Structure : Incorporates an adamantane group and pyrido-pyridazine scaffold.

- Key Differences :

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Hypothesized Advantages/Disadvantages |

|---|---|---|---|---|---|

| Target Compound | - | C₁₀H₇F₂N₂O₂S | ~280 (estimated) | 4,6-difluoro, azetidine-3-carboxylic acid | Enhanced metabolic stability, strong H-bonding |

| 1-(4,7-Dimethyl-1,3-benzothiazol-2-yl) analog | 1283109-12-5 | C₁₃H₁₄N₂O₂S | 262.33 | 4,7-dimethyl | Higher lipophilicity, reduced solubility |

| 1-(5,6-Dimethoxy-1,3-benzothiazol-2-yl) analog | 1283108-12-2 | C₁₃H₁₄N₂O₄S | 294.33 | 5,6-dimethoxy | Improved solubility, metabolic liability |

| Azetidin-3-ol derivative | 1421498-56-7 | C₁₀H₈F₂N₂OS | 242.25 | Azetidine-3-ol | Lower acidity, reduced target affinity |

Vorbereitungsmethoden

Core Synthetic Strategies

Synthesis of Azetidine-3-carboxylic Acid Core

The azetidine-3-carboxylic acid skeleton is a key intermediate and is typically synthesized via several established routes:

- [2+2] Cycloaddition : A classical approach involves the cycloaddition of imines with activated alkenes or ketenes, yielding azetidine rings with carboxylate functionalities.

- Baylis–Hillman Reaction : The Baylis–Hillman reaction has been adapted for azetidine chemistry, enabling the formation of azetidine-3-carbonitriles/carboxylates, which can be hydrolyzed to the corresponding acids.

- Esterification and Hydrolysis : Starting from masked carboxylate derivatives (e.g., esters, nitriles), subsequent hydrolysis yields the free carboxylic acid.

Table 1. Representative Methods for Azetidine-3-carboxylic Acid Synthesis

| Method | Key Reagents | Conditions | Yield/Notes |

|---|---|---|---|

| [2+2] Cycloaddition | Imines, activated alkenes/ketenes | Mild to moderate heat | Versatile for various substituents |

| Baylis–Hillman Reaction | Acrylates, imines | Lewis base catalysis | Direct access to carboxylates |

| Esterification + Hydrolysis | Alkyl/aryl esters, acid/base | Acidic/basic hydrolysis | High yield, scalable |

Introduction of the 4,6-Difluoro-1,3-benzothiazol-2-yl Group

Attaching the benzothiazole moiety at the 1-position of the azetidine ring is typically achieved via nucleophilic substitution or cross-coupling reactions:

- Nucleophilic Substitution : The azetidine nitrogen can be alkylated with a suitable 4,6-difluoro-1,3-benzothiazol-2-yl halide under basic conditions (e.g., sodium hydride or potassium carbonate in aprotic solvents like THF or DMF).

- Reductive Amination : Alternatively, reductive amination with a benzothiazole aldehyde and azetidine-3-carboxylic acid derivatives can be employed, followed by reduction.

Example Synthetic Route

A plausible synthetic sequence for 1-(4,6-difluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid is as follows, integrating literature precedents for each transformation:

Step 1: Construction of Azetidine-3-carboxylic Acid

Step 2: Preparation of 4,6-Difluoro-1,3-benzothiazol-2-yl Halide

- 4,6-Difluoro-1,3-benzothiazole is halogenated at the 2-position (typically with bromine or chlorine) to yield the corresponding benzothiazolyl halide.

Step 3: N-Alkylation

Step 4: Purification

- The crude product is purified by extraction, crystallization, or chromatography, as appropriate.

Table 3. Example Reaction Sequence

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | [2+2] cycloaddition, hydrolysis | Azetidine-3-carboxylic acid synthesis |

| 2 | Halogenation of benzothiazole | Preparation of benzothiazolyl halide |

| 3 | NaH, DMF, N-alkylation | Attachment of benzothiazole moiety |

| 4 | Extraction, crystallization/chromatography | Product purification |

Research Findings and Process Optimization

- Reaction Conditions : The N-alkylation step is sensitive to base and solvent choice; sodium hydride in DMF or potassium carbonate in acetonitrile are commonly used.

- Temperature Control : Lower temperatures (0–25°C) are preferred to minimize side reactions during N-alkylation.

- Yield Optimization : The use of protecting groups (e.g., tert-butyl) on the azetidine nitrogen can improve selectivity and facilitate purification. Deprotection is typically achieved with trifluoroacetic acid or similar reagents.

- Work-Up : Simple aqueous work-up and extraction procedures are generally effective, with product isolation facilitated by the compound’s solubility properties.

Summary Table: Key Parameters for Synthesis

| Parameter | Typical Range/Choice | Impact on Synthesis |

|---|---|---|

| Base | NaH, K2CO3, triethylamine | Controls deprotonation, selectivity |

| Solvent | DMF, THF, acetonitrile | Influences reaction rate/yield |

| Temperature | 0–25°C | Reduces byproduct formation |

| Protecting Groups | tert-butyl, benzyl | Enhances selectivity, ease of workup |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 1-(4,6-Difluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid, and what critical reaction conditions must be controlled?

- Methodology : A two-step synthesis is typical. First, prepare the benzothiazole core via diazotization and cyclization of substituted anilines (e.g., using NaNO₂ and HCl at 0°C for controlled nitrosation, as in fluorogenic label synthesis ). Second, couple the benzothiazole intermediate with azetidine-3-carboxylic acid derivatives under reflux in acetic acid with sodium acetate as a base, similar to benzothiazole-indole hybrid syntheses .

- Critical Conditions : Maintain strict temperature control (0°C for diazotization), exclude light to prevent side reactions, and use anhydrous conditions during coupling to avoid hydrolysis.

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Approach :

- ¹⁹F NMR : Identify fluorine substituents at positions 4 and 6 of the benzothiazole ring (distinct chemical shifts due to electron-withdrawing effects) .

- FT-IR : Confirm carboxylic acid (-COOH) and azetidine (C-N stretch) functional groups.

- HRMS : Validate molecular formula (C₁₁H₉F₂N₂O₂S) and isotopic patterns for fluorine and sulfur.

Q. What strategies enhance the aqueous solubility of this benzothiazole-azetidine hybrid?

- Solutions :

- Introduce polar groups (e.g., carboxylic acid) to improve hydrophilicity .

- Optimize pH for salt formation (e.g., sodium carboxylate at pH > 7) .

- Use co-solvents like DMSO/water mixtures for in vitro assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data during nucleophilic substitution at the azetidine ring?

- Methodology :

- Computational Analysis : Use density functional theory (DFT) to map transition states and identify steric/electronic barriers (e.g., ICReDD’s reaction path search methods) .

- Isotopic Labeling : Track substituent mobility via ¹³C-labeled azetidine to distinguish between competing mechanisms .

- Controlled Kinetic Studies : Vary temperature and solvent polarity to isolate rate-determining steps .

Q. What factorial design approaches optimize reaction yield and purity in scaled-up synthesis?

- Experimental Design :

- Taguchi Method : Screen variables (temperature, catalyst loading, solvent ratio) with minimal runs. For example, optimize coupling efficiency between benzothiazole and azetidine precursors .

- Response Surface Methodology (RSM) : Model interactions between pH and reaction time to maximize carboxylic acid activation .

Q. How do computational models predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Approach :

- Molecular Docking : Use crystal structures of target proteins (e.g., kinase domains) to simulate binding poses of the fluorinated benzothiazole moiety .

- MD Simulations : Assess stability of the azetidine-carboxylic acid group in active sites over 100-ns trajectories .

- SAR Studies : Compare with analogs (e.g., 2-amino-benzothiazole derivatives) to correlate fluorine positioning with inhibitory activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.